molecular formula C16H11N3O B11543983 6-Acetyl-6-indolo[2,3-b]quinoxaline CAS No. 13860-54-3

6-Acetyl-6-indolo[2,3-b]quinoxaline

Cat. No.: B11543983
CAS No.: 13860-54-3
M. Wt: 261.28 g/mol
InChI Key: VOKVXGKRVFYGLA-UHFFFAOYSA-N
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Description

6-Acetyl-6-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its fused ring structure, which includes both indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-6-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation has been proposed to enhance reaction efficiency and yield . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are employed to synthesize various derivatives of indoloquinoxalines .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of nanoparticles, such as copper-doped cadmium sulfide or cerium (IV) oxide, has been explored to improve reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-6-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Acetyl-6-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6-Acetyl-6-indolo[2,3-b]quinoxaline stands out due to its specific acetyl group, which can influence its chemical reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound for various applications.

Properties

CAS No.

13860-54-3

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

1-indolo[3,2-b]quinoxalin-6-ylethanone

InChI

InChI=1S/C16H11N3O/c1-10(20)19-14-9-5-2-6-11(14)15-16(19)18-13-8-4-3-7-12(13)17-15/h2-9H,1H3

InChI Key

VOKVXGKRVFYGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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